

# A Comprehensive Technical Guide to the Characterization of 2-Bromo-4'-(dimethylamino)acetophenone

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## Compound of Interest

**Compound Name:** 2-Bromo-1-(4-(dimethylamino)phenyl)ethanone

**Cat. No.:** B1267043

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This in-depth technical guide provides a comprehensive overview of the characterization data for 2-Bromo-4'-(dimethylamino)acetophenone, a key intermediate in organic synthesis. This document details the compound's physical and spectral properties, along with standardized experimental protocols for its synthesis and characterization.

## Core Compound Data

Property	Data
Chemical Name	2-Bromo-1-[4-(dimethylamino)phenyl]ethanone
Synonyms	2-Bromo-4'-(dimethylamino)acetophenone, p-Dimethylaminophenacyl bromide
CAS Number	37904-72-6
Molecular Formula	C <sub>10</sub> H <sub>12</sub> BrNO
Molecular Weight	242.11 g/mol
Appearance	Yellow to dark yellow solid
Melting Point	89-92 °C

## Spectroscopic and Physical Characterization

The structural integrity and purity of 2-Bromo-4'-(dimethylamino)acetophenone are established through a combination of spectroscopic and physical methods. The following tables summarize the expected and reported characterization data.

### <sup>1</sup>H Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: CDCl<sub>3</sub> Frequency: 400 MHz

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~7.85	Doublet (d)	2H	Aromatic Protons (H-2, H-6)
~6.65	Doublet (d)	2H	Aromatic Protons (H-3, H-5)
~4.35	Singlet (s)	2H	-COCH <sub>2</sub> Br
~3.05	Singlet (s)	6H	-N(CH <sub>3</sub> ) <sub>2</sub>

### <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: CDCl<sub>3</sub> Frequency: 100 MHz

Chemical Shift ( $\delta$ ) ppm	Assignment
~190.0	Carbonyl Carbon (C=O)
~154.0	Aromatic Carbon (C-4)
~131.0	Aromatic Carbons (C-2, C-6)
~122.0	Aromatic Carbon (C-1)
~111.0	Aromatic Carbons (C-3, C-5)
~40.0	Methyl Carbons (-N(CH <sub>3</sub> ) <sub>2</sub> )
~31.0	Methylene Carbon (-CH <sub>2</sub> Br)

## Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation: KBr Pellet

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3050-3000	Medium	Aromatic C-H Stretch
~2950-2850	Medium	Aliphatic C-H Stretch
~1670	Strong	Carbonyl (C=O) Stretch
~1600, ~1520	Strong	Aromatic C=C Bending
~1350	Strong	C-N Stretch
~1200	Strong	C-Br Stretch
~820	Strong	p-disubstituted benzene C-H out-of-plane bend

## Mass Spectrometry (MS)

Ionization Mode: Electron Ionization (EI)

m/z Ratio	Relative Intensity	Assignment
241/243	High	[M] <sup>+</sup> • (Molecular ion peak, bromine isotope pattern)
162	High	[M - Br] <sup>+</sup>
147	High	[M - Br - CH <sub>3</sub> ] <sup>+</sup>
134	Very High (Base Peak)	[C <sub>9</sub> H <sub>12</sub> N] <sup>+</sup>
119	Medium	[C <sub>8</sub> H <sub>9</sub> N] <sup>+</sup>
91	Medium	[C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> (Tropylium ion)

## Experimental Protocols

Detailed methodologies for the synthesis and characterization of 2-Bromo-4'-(dimethylamino)acetophenone are provided below.

## Synthesis of 2-Bromo-4'-(dimethylamino)acetophenone

This procedure is adapted from general methods for the  $\alpha$ -bromination of acetophenones.

Materials:

- 4'-(Dimethylamino)acetophenone
- N-Bromosuccinimide (NBS)
- Benzoyl Peroxide (BPO) or Azobisisobutyronitrile (AIBN) (catalytic amount)
- Carbon Tetrachloride ( $CCl_4$ ) or Acetonitrile ( $CH_3CN$ )
- Saturated Sodium Bicarbonate Solution ( $NaHCO_3$ )
- Saturated Sodium Thiosulfate Solution ( $Na_2S_2O_3$ )
- Brine
- Anhydrous Magnesium Sulfate ( $MgSO_4$ ) or Sodium Sulfate ( $Na_2SO_4$ )
- Hexane
- Ethyl Acetate

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4'-(dimethylamino)acetophenone (1 equivalent) in  $CCl_4$  or  $CH_3CN$ .
- Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of BPO or AIBN to the solution.
- Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

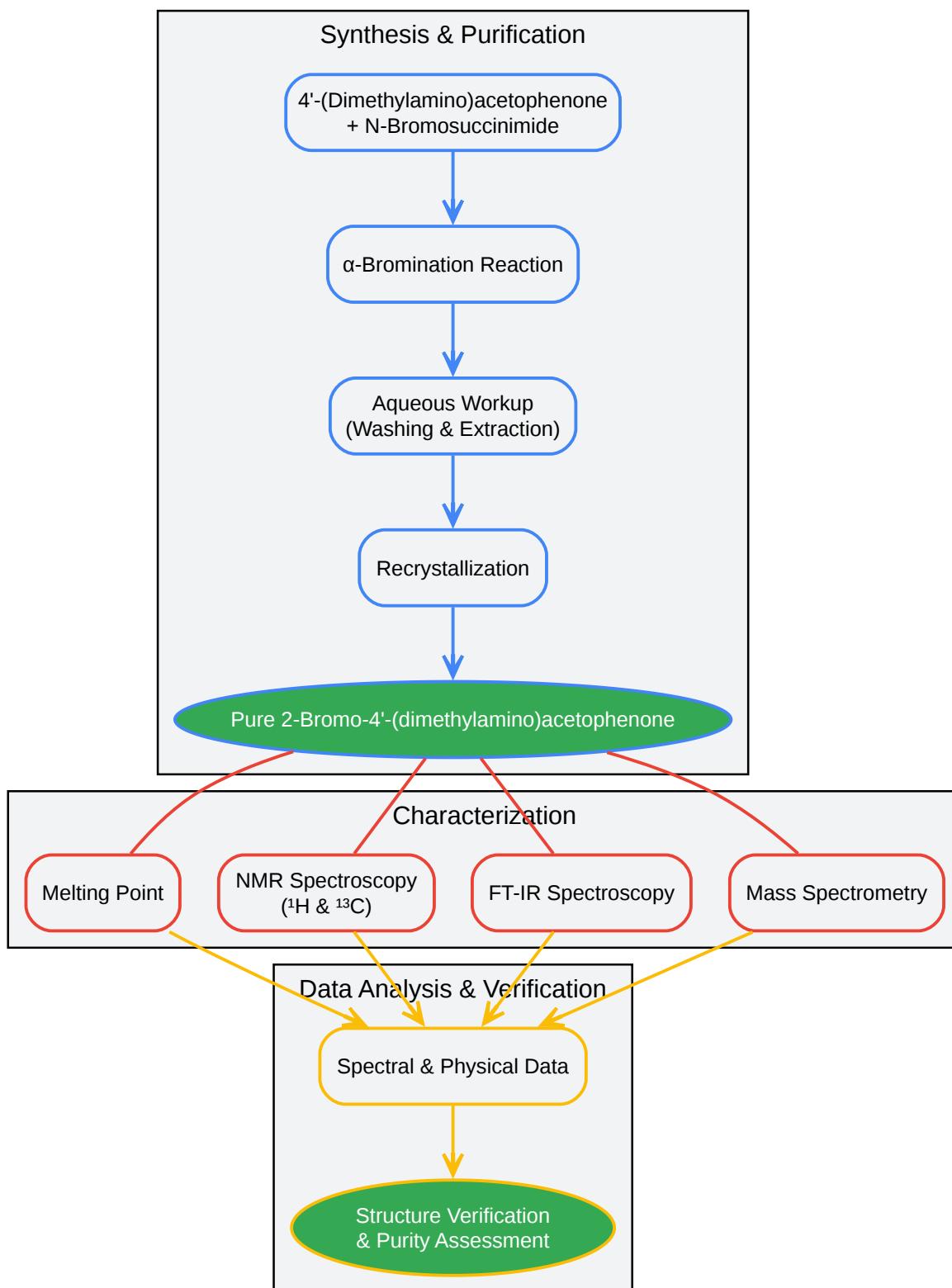
- Upon completion, cool the reaction mixture to room temperature.
- Filter the mixture to remove succinimide.
- Wash the filtrate sequentially with saturated  $\text{NaHCO}_3$  solution, saturated  $\text{Na}_2\text{S}_2\text{O}_3$  solution, and brine.
- Dry the organic layer over anhydrous  $\text{MgSO}_4$  or  $\text{Na}_2\text{SO}_4$ , filter, and concentrate under reduced pressure.
- Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield 2-Bromo-4'-(dimethylamino)acetophenone as a solid.

## Characterization Methods

- Melting Point Determination: The melting point is determined using a calibrated melting point apparatus.[1][2][3][4] A small amount of the crystalline solid is packed into a capillary tube and heated at a controlled rate.[1][3] The temperature range from the first appearance of liquid to complete liquefaction is recorded.
- NMR Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on a 400 MHz spectrometer.[5] The sample is dissolved in deuterated chloroform ( $\text{CDCl}_3$ ) containing tetramethylsilane (TMS) as an internal standard.[6][7]
- FT-IR Spectroscopy: The IR spectrum is obtained using an FT-IR spectrometer.[8] The solid sample is finely ground with potassium bromide (KBr) and pressed into a thin pellet for analysis.[8][9]
- Mass Spectrometry: The mass spectrum is acquired using a mass spectrometer with an electron ionization (EI) source.[10][11][12] The sample is introduced, vaporized, and ionized, and the resulting fragments are separated based on their mass-to-charge ratio.[10][11][12]

## Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of a chemical compound like 2-Bromo-4'-(dimethylamino)acetophenone.

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Caption: Workflow for Synthesis and Characterization.

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